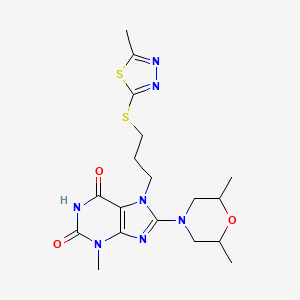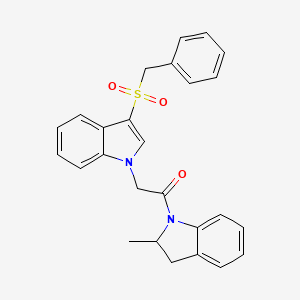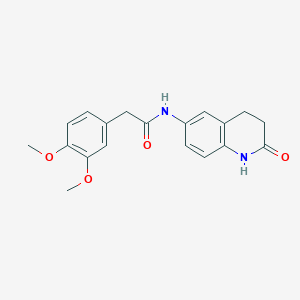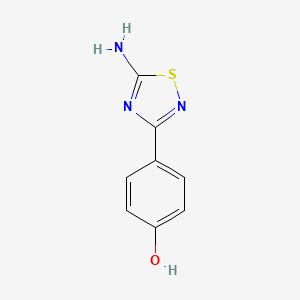
5-(Benzyloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)pyrimidine: is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a benzyloxy group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The benzyloxy group enhances the compound’s lipophilicity and can influence its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with benzyl alcohol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyloxy group replaces the halogen atom on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Benzyloxy)pyrimidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding benzoic acid derivatives.
Reduction: Reduction of the pyrimidine ring can be achieved using hydrogenation catalysts such as palladium on carbon, leading to partially or fully reduced pyrimidine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides with cesium carbonate or sodium hydride as bases.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(Benzyloxy)pyrimidine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors, particularly in the context of nucleotide metabolism and DNA synthesis.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential anticancer, antiviral, and anti-inflammatory agents. They are investigated for their ability to interact with specific biological targets and pathways.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable for various applications.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, in anticancer research, these compounds may inhibit kinases involved in cell proliferation. The benzyloxy group can enhance binding affinity to the target enzyme or receptor, thereby increasing the compound’s potency.
Comparaison Avec Des Composés Similaires
- 2-(Benzyloxy)pyrimidine
- 4-(Benzyloxy)pyrimidine
- 5-(Methoxy)pyrimidine
Comparison: 5-(Benzyloxy)pyrimidine is unique due to the position of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. Compared to 2-(Benzyloxy)pyrimidine and 4-(Benzyloxy)pyrimidine, the 5-position substitution may result in different steric and electronic effects, leading to variations in how the compound interacts with biological targets. The methoxy group in 5-(Methoxy)pyrimidine is less bulky than the benzyloxy group, which can affect the compound’s lipophilicity and overall activity.
Propriétés
IUPAC Name |
5-phenylmethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-4-10(5-3-1)8-14-11-6-12-9-13-7-11/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQIMSBNQMJDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,4Z)-2-[(4-methylphenyl)formamido]-5-phenyl-N-(propan-2-yl)penta-2,4-dienamide](/img/structure/B2436838.png)
![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2436839.png)


![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2436846.png)




![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide](/img/structure/B2436856.png)
![N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B2436857.png)

